((1S,5R)-2-Benzyl-2-azabicyclo[3.1.0]hexan-1-yl)methanamine
Description
((1S,5R)-2-Benzyl-2-azabicyclo[3.1.0]hexan-1-yl)methanamine (CAS: 1485826-60-5) is a bicyclic amine featuring a 2-azabicyclo[3.1.0]hexane core with a benzyl substituent at the 2-position and a methanamine group at the 1-position. Its molecular formula is C₁₃H₁₈N₂, with a molecular weight of 202.3 g/mol . The stereochemistry (1S,5R) confers rigidity to the structure, making it a conformationally constrained scaffold of interest in medicinal chemistry, particularly for targeting central nervous system (CNS) receptors such as metabotropic glutamate receptors (mGluRs) . Analytical data for its dihydrochloride salt (CAS: 1485393-23-4) includes NMR, HPLC, and LC-MS profiles, confirming high purity and stability under standard laboratory conditions .
Properties
Molecular Formula |
C13H18N2 |
|---|---|
Molecular Weight |
202.30 g/mol |
IUPAC Name |
[(1S,5R)-2-benzyl-2-azabicyclo[3.1.0]hexan-1-yl]methanamine |
InChI |
InChI=1S/C13H18N2/c14-10-13-8-12(13)6-7-15(13)9-11-4-2-1-3-5-11/h1-5,12H,6-10,14H2/t12-,13-/m1/s1 |
InChI Key |
UOCGLNOTFZZOEA-CHWSQXEVSA-N |
Isomeric SMILES |
C1CN([C@@]2([C@H]1C2)CN)CC3=CC=CC=C3 |
Canonical SMILES |
C1CN(C2(C1C2)CN)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((1S,5R)-2-Benzyl-2-azabicyclo[3.1.0]hexan-1-yl)methanamine typically involves the cyclization of appropriate precursors. One common method includes the photochemical decomposition of CHF2-substituted pyrazolines, which provides a practical route to the azabicyclohexane core . This method is advantageous due to its mild conditions and excellent functional group tolerance.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. Techniques like continuous flow synthesis could be explored for efficient production.
Chemical Reactions Analysis
Types of Reactions: ((1S,5R)-2-Benzyl-2-azabicyclo[3.1.0]hexan-1-yl)methanamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH).
Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, oxidation might yield ketones or alcohols, while reduction could produce alkanes or amines.
Scientific Research Applications
Chemistry: In chemistry, ((1S,5R)-2-Benzyl-2-azabicyclo[3.1.0]hexan-1-yl)methanamine is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for creating novel compounds with potential biological activity.
Biology: In biology, this compound can be used in the study of enzyme interactions and receptor binding due to its bicyclic structure, which can mimic natural substrates or inhibitors.
Medicine: In medicine, ((1S,5R)-2-Benzyl-2-azabicyclo[3.1.0]hexan-1-yl)methanamine has potential applications as a pharmaceutical intermediate. Its structure allows for the development of drugs targeting specific receptors or enzymes.
Industry: In industry, this compound can be used in the synthesis of materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of ((1S,5R)-2-Benzyl-2-azabicyclo[3.1.0]hexan-1-yl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecule. This can lead to various biological effects, depending on the target and the context of the interaction.
Comparison with Similar Compounds
Structural Analogs
The compound belongs to a broader class of azabicyclic amines, which vary in ring size, substituents, and stereochemistry. Key structural analogs include:
Structural Insights :
- The [3.1.0] bicyclo system in the target compound and LY354740 provides conformational rigidity, enhancing receptor-binding specificity compared to larger (e.g., [3.2.0] in β-lactams ) or smaller (e.g., [2.1.1] ) systems.
Functional and Pharmacological Comparisons
LY354740: A Pharmacological Benchmark
LY354740, a [3.1.0] bicyclic glutamate analog, demonstrates anxiolytic activity in animal models (ED₅₀ = 0.2–0.4 mg/kg) without the sedation, motor impairment, or addiction liability of benzodiazepines like diazepam . While the target compound shares the [3.1.0] scaffold, its benzyl-methanamine substituents suggest divergent receptor interactions—possibly targeting monoamine transporters or sigma receptors instead of mGluRs.
Side-Chain Modifications
- Carbonitrile Derivative (CAS sc-334370): Replacing methanamine with a carbonitrile group (C≡N) increases electrophilicity, making it a reactive intermediate in synthesis .
- Dihydrochloride Salt (CAS 1485393-23-4): Enhanced water solubility (>50 mg/mL) compared to the free base (<1 mg/mL), suitable for intravenous formulations .
Physicochemical and Commercial Profiles
Biological Activity
((1S,5R)-2-Benzyl-2-azabicyclo[3.1.0]hexan-1-yl)methanamine, with the CAS number 1485826-60-5, is a bicyclic amine compound that has garnered attention for its potential biological activities. This article explores its structural characteristics, synthesis methods, and various biological activities based on recent research findings.
Chemical Structure and Properties
The molecular formula of ((1S,5R)-2-Benzyl-2-azabicyclo[3.1.0]hexan-1-yl)methanamine is C₁₃H₁₈N₂, with a molecular weight of 202.30 g/mol. The compound features a bicyclic structure which is significant for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₈N₂ |
| Molecular Weight | 202.30 g/mol |
| CAS Number | 1485826-60-5 |
| Structure | Structure |
Synthesis
The synthesis of ((1S,5R)-2-Benzyl-2-azabicyclo[3.1.0]hexan-1-yl)methanamine typically involves chiral resolution techniques to obtain the desired enantiomeric form. Various methods such as asymmetric synthesis and resolution from racemic mixtures have been explored in literature.
Neuropharmacological Effects
Recent studies have indicated that ((1S,5R)-2-Benzyl-2-azabicyclo[3.1.0]hexan-1-yl)methanamine exhibits significant neuropharmacological properties. It has been investigated for its potential as a ligand for neurotransmitter receptors, particularly in the context of treating neurodegenerative diseases.
Case Study:
In a study examining the compound's interaction with dopamine receptors, it was found to exhibit moderate affinity, suggesting potential applications in the treatment of Parkinson's disease .
Antitumor Activity
Research has also highlighted the compound's cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that it inhibits cell proliferation in melanoma and breast cancer cells.
Table: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| B16 Melanoma | 12.5 |
| MCF7 Breast | 15.0 |
| HeLa Cervical | 18.7 |
These results indicate that ((1S,5R)-2-Benzyl-2-azabicyclo[3.1.0]hexan-1-yl)methanamine may serve as a promising lead compound for developing new anticancer therapies .
Antimicrobial Properties
The compound has also shown antimicrobial activity against various pathogens. Its efficacy was tested against Gram-positive and Gram-negative bacteria, demonstrating significant inhibition zones.
Table: Antimicrobial Activity
| Pathogen | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
These findings suggest that ((1S,5R)-2-Benzyl-2-azabicyclo[3.1.0]hexan-1-yl)methanamine could be explored further as an antimicrobial agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
